Product packaging for Acetamide, N-(1-naphthyl)-2-phenyl-(Cat. No.:CAS No. 73548-14-8)

Acetamide, N-(1-naphthyl)-2-phenyl-

Cat. No.: B3371572
CAS No.: 73548-14-8
M. Wt: 261.3 g/mol
InChI Key: MKJMGCMYLNFCGO-UHFFFAOYSA-N
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Description

Historical Development and Context of N-Substituted Acetamides

The study of N-substituted acetamides is rooted in the broader history of amide chemistry. The formation of the amide bond is a fundamental reaction in organic chemistry, and its understanding has evolved significantly over time. Early research into acetamides often focused on simple structures, but as synthetic methodologies advanced, so did the complexity of the molecules that could be created. The development of N-substituted acetamides was driven by the need for compounds with tailored properties, often for applications in medicine and materials science. For instance, acetanilide, a simple N-phenylacetamide, was historically used as a photographic developer and a precursor in the synthesis of pharmaceuticals like penicillin. hmdb.ca The exploration of more complex N-arylacetamides has been propelled by their diverse biological activities. nih.govroyalsocietypublishing.orgwikimedia.org

Significance of N-(1-Naphthyl)-2-phenylacetamide within Aromatic Amide Chemistry

N-(1-Naphthyl)-2-phenylacetamide holds a unique position within the class of aromatic amides due to the specific combination of its constituent aromatic rings. The presence of the 1-naphthyl group, a large, electron-rich, and sterically demanding substituent, significantly influences the molecule's conformation, electronic properties, and intermolecular interactions. This is in contrast to simpler N-phenylacetamides, where the electronic and steric effects are less pronounced. The interplay between the phenyl and naphthyl rings can lead to specific spatial arrangements that are crucial for molecular recognition and binding to biological targets. nih.gov The amide linkage itself provides a rigid plane, further defining the three-dimensional structure of the molecule.

Overview of Current Academic Research Trends on N-(1-Naphthyl)-2-phenylacetamide

Current research on N-(1-Naphthyl)-2-phenylacetamide and related N-arylacetamides is multifaceted. A significant area of investigation is in medicinal chemistry, where these compounds are explored for their potential as therapeutic agents. For example, various N-arylacetamide derivatives have been studied for their inhibitory effects on enzymes like urease, which is implicated in bacterial infections. nih.govroyalsocietypublishing.org Additionally, research has demonstrated the potential of N-substituted acetamides as anticancer agents and butyrylcholinesterase inhibitors for conditions like Alzheimer's disease. nih.govnih.gov The synthesis of novel derivatives and the evaluation of their structure-activity relationships are key trends in this area. acs.orgnih.govnih.gov

Another active area of research involves the use of N-(1-Naphthyl)-2-phenylacetamide and its analogs in materials science. The rigid and planar nature of the aromatic systems can facilitate π-π stacking and the formation of ordered structures, which is of interest for the development of new organic materials with specific electronic or optical properties.

Defining the Scope and Objectives for Advanced Research on N-(1-Naphthyl)-2-phenylacetamide

Future research on N-(1-Naphthyl)-2-phenylacetamide is poised to explore several promising avenues. A primary objective is the continued design and synthesis of new derivatives with enhanced biological activity and selectivity. This will involve computational modeling to predict binding affinities and guide synthetic efforts. nih.gov A deeper understanding of the structure-property relationships will be crucial for optimizing these molecules for specific applications.

Further investigation into the solid-state properties of N-(1-Naphthyl)-2-phenylacetamide, including its crystal packing and potential for polymorphism, could reveal new applications in materials science. The development of more efficient and environmentally friendly synthetic methods for this class of compounds also remains an important goal. rsc.org Exploring the coordination chemistry of N-(1-Naphthyl)-2-phenylacetamide with various metal ions could also open up new catalytic or material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO B3371572 Acetamide, N-(1-naphthyl)-2-phenyl- CAS No. 73548-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18(13-14-7-2-1-3-8-14)19-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMGCMYLNFCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308611
Record name Acetamide, N-(1-naphthyl)-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73548-14-8
Record name NSC205437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(1-naphthyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 1 Naphthyl 2 Phenylacetamide

Conventional and Established Synthetic Routes

Traditional methods for synthesizing N-(1-Naphthyl)-2-phenylacetamide have long been employed and are well-documented in chemical literature. These routes are typically straightforward and rely on fundamental organic reactions.

A primary and direct method for synthesizing N-(1-Naphthyl)-2-phenylacetamide involves the acylation of 1-naphthylamine (B1663977). This reaction typically utilizes an activated derivative of phenylacetic acid, most commonly phenylacetyl chloride. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amino group of 1-naphthylamine, leading to the formation of the desired amide bond and the elimination of hydrogen chloride. This process is often carried out in the presence of a base to neutralize the HCl byproduct.

The general reaction is as follows:

Phenylacetyl chloride + 1-Naphthylamine → N-(1-Naphthyl)-2-phenylacetamide + HCl

Microwave irradiation has also been explored as a method to accelerate the acylation of 1-naphthylamine, offering a potentially faster and more efficient alternative to conventional heating. researchgate.net

Another established approach involves the direct coupling of phenylacetic acid with 1-naphthylamine. This method requires the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

A notable challenge in the coupling of 1-naphthylamine with certain activated amino acids, such as Fmoc-Arg(Pbf)-OH, is the potential for unexpected side-product formation through intramolecular cyclization. researchgate.net

More recently, nickel(II) chloride has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines, offering a more environmentally friendly and efficient alternative to traditional coupling reagents. nih.gov This catalytic system operates without the need for a drying agent and can be recycled multiple times without a significant loss of activity. nih.gov

While effective, traditional synthetic routes are not without their drawbacks. The use of highly reactive reagents like acyl chlorides can lead to difficulties in handling and may require stringent reaction conditions to avoid unwanted side reactions. The generation of stoichiometric amounts of byproducts, such as salts from the neutralization of HCl or the byproducts of coupling agents, can complicate product purification and generate significant chemical waste. nih.gov Furthermore, some coupling reactions can be sensitive to the specific substrates used, potentially leading to lower yields or the formation of unexpected side products. researchgate.net

Advanced and Catalytic Synthesis Strategies

To overcome the limitations of conventional methods, researchers have focused on developing more efficient, selective, and sustainable catalytic approaches for the synthesis of amides like N-(1-Naphthyl)-2-phenylacetamide.

Transition metal catalysis has emerged as a powerful tool in modern organic synthesis, offering novel pathways for bond formation with high efficiency and selectivity. nih.gov These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional approaches.

A significant advancement in the synthesis of complex molecules derived from N-(1-Naphthyl)acetamide involves rhodium-catalyzed annulation reactions. mdpi.comnih.gov In a notable study, an electron-deficient cationic CpE-rhodium(III) complex was found to catalyze the non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two molecules of an alkynoate. mdpi.comnih.gov This reaction proceeds via the cleavage of adjacent C–H and C–N bonds, leading to the formation of densely substituted phenanthrenes under mild conditions. mdpi.comnih.gov

This rhodium-catalyzed approach demonstrates a switch in chemoselectivity compared to similar reactions with acetanilide, which undergoes an oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage. nih.gov The use of N-(1-naphthyl)acetamide as the substrate directs the reaction towards a non-oxidative pathway, highlighting the subtle yet critical role of the starting material in dictating the reaction outcome. nih.gov The isolation of a dearomatized spiro compound during this reaction provides support for the proposed cationic spiro rhodacycle intermediate in the catalytic cycle. mdpi.comnih.gov

Table 1: Comparison of Rhodium-Catalyzed Annulation Reactions

FeatureAnnulation of N-(1-Naphthyl)acetamideAnnulation of Acetanilide
Reaction Type Non-oxidative [2+2+2] annulationOxidative [2+2+2] annulation-lactamization
Bond Cleavage C–H and C–N bondsC–H and C–H bonds
Product Densely substituted phenanthrenesBenzo[cd]indolones
Catalyst Electron-deficient cationic CpE-rhodium(III) complexNot specified in the provided context
Conditions Mild (e.g., 40 °C under air)Not specified in the provided context
Key Intermediate Proposed cationic spiro rhodacycleNot specified in the provided context

This data is based on findings from a study on the annulation of N-(1-Naphthyl)acetamide. mdpi.comnih.gov

Transition Metal-Catalyzed Approaches to N-(1-Naphthyl)-2-phenylacetamide

Palladium-Catalyzed Coupling Reactions in N-Arylationacs.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the formation of carbon-nitrogen bonds, including the N-arylation of amides. beilstein-journals.org This approach is highly relevant for the synthesis of N-(1-naphthyl)-2-phenylacetamide. The reaction typically involves the coupling of an aryl halide or triflate (e.g., 1-iodonaphthalene (B165133) or 1-naphthyl triflate) with a primary or secondary amide (e.g., 2-phenylacetamide). Alternatively, the coupling can occur between an amine (1-naphthylamine) and an aryl halide bearing an acyl group. nih.gov

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the N-arylated amide product and regenerate the Pd(0) catalyst. beilstein-journals.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich biarylphosphine ligands such as XPhos or JackiePhos often providing high yields and broad functional group tolerance, even with less reactive aryl chlorides. mdpi.comnih.gov The selection of the base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane) is also crucial for optimizing reaction efficiency. mdpi.com

Organocatalytic and Biocatalytic Methods for Amide Synthesisorgsyn.org

In the quest for more sustainable chemical processes, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based methods for amide synthesis.

Organocatalytic Methods Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For amide bond formation, various strategies exist, including those employing N-heterocyclic carbenes (NHCs), Brønsted acids, or bifunctional catalysts. nih.gov For instance, a catalyst could activate the carboxylic acid group of phenylacetic acid, making it more susceptible to nucleophilic attack by 1-naphthylamine. Boronic acid derivatives, for example, can act as Lewis acids to facilitate the dehydrative condensation of carboxylic acids and amines. nih.gov The development of bifunctional organocatalysts, which can activate both the acid and amine components simultaneously, has also led to highly efficient and selective amide bond formations. beilstein-journals.org These methods avoid the use of potentially toxic and expensive transition metals.

Biocatalytic Methods Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. orgsyn.org Lipases are a class of enzymes that have been extensively used for amide synthesis through the aminolysis of esters. jmbfs.org In a typical biocatalytic synthesis of N-(1-naphthyl)-2-phenylacetamide, a simple ester of phenylacetic acid (e.g., ethyl phenylacetate) would react with 1-naphthylamine in the presence of a lipase (B570770). conicet.gov.arresearchgate.net Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a highly effective and widely used biocatalyst for such reactions due to its broad substrate scope and stability in organic solvents. conicet.gov.arunimi.it The choice of solvent can significantly impact reaction rates and yields, with solvents like diisopropyl ether (DIPE) often providing excellent results. conicet.gov.ar

Multi-Component Reactions Leading to N-(1-Naphthyl)-2-phenylacetamide

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is exceptionally well-suited for the synthesis of α-aminoacyl amides, making it a plausible pathway to N-(1-naphthyl)-2-phenylacetamide and its derivatives. nih.gov

A hypothetical Ugi reaction to synthesize the target compound would involve the combination of an aldehyde (phenylacetaldehyde), an amine (1-naphthylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide). The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide to form a nitrilium ion, which is subsequently trapped by the carboxylate anion. An intramolecular Mumm rearrangement then yields the stable α-acylamino amide product. nih.gov The high atom economy and operational simplicity of MCRs make them an attractive approach for rapidly generating molecular diversity. orgsyn.orgresearchgate.net

Photocatalytic and Electrochemical Synthetic Pathways

Driven by the principles of green chemistry, photocatalytic and electrochemical methods offer innovative and sustainable routes for amide bond formation, operating under mild conditions and often avoiding harsh reagents.

Photocatalytic Pathways Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. These reactions use a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions. nih.govnih.gov For the synthesis of N-(1-naphthyl)-2-phenylacetamide, a potential photocatalytic approach could involve the generation of an amidyl radical from a suitable precursor, which then couples with an appropriate reaction partner. nih.gov Alternatively, nickel-photoredox dual catalysis has been shown to enable the N-arylation of amides at moderate temperatures, representing a mild alternative to traditional palladium-catalyzed methods. nih.govescholarship.org

Electrochemical Pathways Electrosynthesis provides a reagent-free method for driving redox reactions using electrical current. Amide bonds can be formed electrochemically through various strategies. One approach is the "anion pool" method, where an amine is electrochemically deprotonated to form a highly reactive nucleophile that can then react with an acyl donor. Another strategy involves the anodic dehydrogenative coupling of amines and alcohols or aldehydes. mdpi.com For the target molecule, this could involve the coupling of 1-naphthylamine with phenylacetic acid or a derivative in an electrochemical cell, potentially using a mediator to facilitate the reaction at a lower potential. These methods are highly atom-economical and avoid the use of chemical oxidants or reductants. mdpi.com

Process Optimization and Scale-Up Considerations for N-(1-Naphthyl)-2-phenylacetamide

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of multiple parameters to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of N-(1-Naphthyl)-2-phenylacetamide, these considerations are paramount regardless of the chosen synthetic route.

Key parameters for optimization include:

Catalyst Loading: In catalyzed reactions (e.g., Palladium, Biocatalysis), minimizing the amount of catalyst without sacrificing yield or reaction time is crucial for reducing costs, especially with expensive precious metals like palladium.

Solvent Selection: The choice of solvent affects solubility, reaction rate, and product purification. Process optimization often involves minimizing solvent volume or switching to greener, less hazardous solvents.

Temperature and Reaction Time: Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or product decomposition. The goal is to maximize throughput by minimizing reaction time.

Reactant Stoichiometry: Adjusting the ratio of reactants, such as 1-naphthylamine to the phenylacetylating agent, can maximize the conversion of the more expensive starting material.

Purification: Developing a scalable purification method, such as crystallization over chromatographic separation, is critical for industrial production to reduce solvent waste and cost.

For photocatalytic or electrochemical methods, additional factors like reactor design, light source intensity, and electrode material/current density become critical variables for optimization and scale-up. acs.org A multi-gram scale synthesis of N-phenylacetamide, a related compound, highlights the importance of using efficient and reusable catalysts for industrial applications. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic method for N-(1-Naphthyl)-2-phenylacetamide depends on a comparative evaluation of various factors, including yield, selectivity, cost, safety, and environmental impact. Each methodology presents a unique profile of advantages and disadvantages.

Classical Acylation (e.g., using phenylacetyl chloride) is often high-yielding and straightforward but suffers from low atom economy and the generation of corrosive byproducts like HCl, requiring a base to neutralize.

Palladium-Catalyzed Coupling offers high yields and excellent functional group tolerance but is hampered by the high cost and potential toxicity of the metal catalyst, which must be removed from the final product. whiterose.ac.uk

Organocatalysis provides a metal-free alternative, often with high enantioselectivity in asymmetric applications, though catalyst loadings can sometimes be higher than with metal catalysts. researchgate.net

Biocatalysis is unparalleled in terms of its green credentials, operating under mild, aqueous conditions with high selectivity. orgsyn.org However, enzyme stability, substrate scope, and the need for longer reaction times or specific ester substrates can be limitations. conicet.gov.ar

Multi-Component Reactions excel in atom economy and step efficiency, rapidly building molecular complexity. However, optimizing yields and purifying the complex product mixture can be challenging. rsc.org

Photocatalytic and Electrochemical methods are at the forefront of sustainable synthesis, using light or electricity as clean reagents. mdpi.comescholarship.org These technologies are still evolving, and scalability can be a concern for certain applications. acs.org

Advanced Spectroscopic and Crystallographic Investigations of N 1 Naphthyl 2 Phenylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in both solution and the solid state.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of N-(1-Naphthyl)-2-phenylacetamide, enabling unambiguous assignment of all signals and providing insights into its preferred conformation in solution. science.govcreative-biostructure.comprinceton.edusdsu.eduresearchgate.netuvic.caspringernature.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For N-(1-Naphthyl)-2-phenylacetamide, COSY correlations would be expected between the methylene (B1212753) protons (CH₂) and the protons of the phenyl ring, as well as among the coupled protons within the naphthyl ring system. This allows for the tracing of proton connectivity throughout the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. The HSQC spectrum is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons would show a cross-peak with the corresponding methylene carbon signal. creative-biostructure.comprinceton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the phenyl ring and the naphthyl ring, providing clues about their relative orientation. researchgate.netharvard.edu

A hypothetical detailed assignment of the ¹H and ¹³C NMR spectra for N-(1-Naphthyl)-2-phenylacetamide, based on these 2D NMR techniques, is presented in the table below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Amide NH~8.5-HMBC to C=O
Naphthyl H-2~7.8~122COSY with H-3; HMBC to C-4
Naphthyl H-3~7.4~126COSY with H-2, H-4
Naphthyl H-4~7.9~128COSY with H-3; HMBC to C-5, C-10
Naphthyl H-5~7.5~125COSY with H-6
Naphthyl H-6~7.4~126COSY with H-5, H-7
Naphthyl H-7~7.5~126COSY with H-6, H-8
Naphthyl H-8~8.1~123HMBC to C-1, C-9
Naphthyl C-1-~134HMBC from NH, H-8
Naphthyl C-9-~131HMBC from H-8
Naphthyl C-10-~127HMBC from H-4
Phenyl H-ortho~7.3~129COSY with H-meta
Phenyl H-meta~7.2~128COSY with H-ortho, H-para
Phenyl H-para~7.2~127COSY with H-meta
Phenyl C-ipso-~135HMBC from CH₂
Methylene CH₂~3.8~45HSQC with C-methylene; HMBC to C=O, C-ipso
Carbonyl C=O-~170HMBC from NH, CH₂

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. nih.govjeol.comresearchgate.netliverpool.ac.ukeuropeanpharmaceuticalreview.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local environment of each nucleus.

For N-(1-Naphthyl)-2-phenylacetamide, ssNMR could be employed to:

Investigate Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to differences in molecular packing and conformation. nih.govjeol.comresearchgate.net ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common technique used to identify and differentiate polymorphs. researchgate.net The presence of multiple peaks for a single carbon in the ssNMR spectrum can indicate the existence of crystallographically inequivalent molecules within the unit cell. researchgate.neteuropeanpharmaceuticalreview.com

Study Molecular Dynamics: By measuring parameters such as spin-lattice relaxation times (T₁), ssNMR can provide insights into the motional dynamics of different parts of the molecule in the solid state, such as the rotation of the phenyl group or librational motions of the naphthyl ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding. esisresearch.orgnih.govderpharmachemica.comglobalresearchonline.netjkps.or.kr

The FTIR and Raman spectra of N-(1-Naphthyl)-2-phenylacetamide would exhibit a series of characteristic bands corresponding to the vibrations of its constituent parts. A detailed assignment of these bands can be achieved through comparison with data for similar compounds and can be further supported by computational methods like Density Functional Theory (DFT) calculations. nih.govderpharmachemica.com Potential Energy Distribution (PED) analysis, often performed in conjunction with DFT calculations, allows for the quantitative determination of the contribution of each internal coordinate to a given normal mode of vibration. nih.govnih.govresearchgate.netresearchgate.netnih.gov

A table of expected key vibrational modes for N-(1-Naphthyl)-2-phenylacetamide is provided below:

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch3300 - 3400Stretching of the amide N-H bond, sensitive to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Stretching of the C-H bonds in the naphthyl and phenyl rings.
Aliphatic C-H Stretch2850 - 2960Asymmetric and symmetric stretching of the methylene (CH₂) group.
C=O Stretch (Amide I)1650 - 1680Stretching of the carbonyl group, a strong band in the FTIR spectrum. jkps.or.kr
N-H Bend (Amide II)1520 - 1570In-plane bending of the N-H bond coupled with C-N stretching.
Aromatic C=C Stretch1450 - 1600Skeletal vibrations of the naphthyl and phenyl rings.
C-N Stretch (Amide III)1200 - 1300Stretching of the amide C-N bond. jkps.or.kr

Studying the vibrational spectra as a function of temperature and pressure can reveal information about phase transitions, conformational changes, and the strength of intermolecular interactions. For N-(1-Naphthyl)-2-phenylacetamide, temperature-dependent FTIR or Raman spectroscopy could be used to monitor changes in hydrogen bonding, which would be reflected in shifts in the N-H and C=O stretching frequencies. Pressure-dependent studies could provide insights into the compressibility of the crystal lattice and any pressure-induced phase transformations.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. nih.govlibretexts.orgchemicalbook.commassbank.euyoutube.com

For N-(1-Naphthyl)-2-phenylacetamide, high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would be characteristic of its structure.

The primary fragmentation processes for N-aryl substituted 2-phenylacetamides often involve the loss of an aromatic hydrogen atom from the molecular ion. nih.gov Other significant fragmentation pathways for N-(1-Naphthyl)-2-phenylacetamide would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of a benzyl (B1604629) radical and a naphthyl-substituted isocyanate cation, or a tropylium (B1234903) cation (m/z 91) and a naphthyl-substituted amide radical.

McLafferty Rearrangement: While less common for this specific structure, if there were a suitable gamma-hydrogen, a McLafferty rearrangement could occur. youtube.com

Cleavage of the Amide Bond: Fragmentation of the C-N amide bond would lead to the formation of a naphthylaminium ion and a phenylacetyl radical, or a phenylacetyl cation and a naphthylamine radical.

A plausible fragmentation pattern for N-(1-Naphthyl)-2-phenylacetamide is outlined in the table below:

m/z Value Proposed Fragment Ion Fragmentation Pathway
273[M]⁺Molecular ion
272[M-H]⁺Loss of a hydrogen atom nih.gov
143[C₁₀H₇NH₂]⁺Naphthylaminium ion
127[C₁₀H₇]⁺Naphthyl cation
91[C₇H₇]⁺Tropylium ion (rearranged benzyl cation)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. For N-(1-Naphthyl)-2-phenylacetamide, HRMS provides a precise mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₈H₁₅NO.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured value.

Table 1: HRMS Data for N-(1-Naphthyl)-2-phenylacetamide

ParameterValue
Chemical Formula C₁₈H₁₅NO
Nominal Mass 261
Monoisotopic Mass 261.1154 u
Calculated m/z for [M+H]⁺ 262.1226
Calculated m/z for [M+Na]⁺ 284.1046
Calculated m/z for [M+K]⁺ 300.0785

Note: The m/z values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Determination of Fragments

Tandem Mass Spectrometry (MS/MS) is employed to establish the structure of a molecule by fragmenting the molecular ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its constituent parts. For N-(1-Naphthyl)-2-phenylacetamide, fragmentation typically occurs at the amide linkage and adjacent bonds. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation mode for ketones and amides. libretexts.org

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom can break, leading to characteristic fragments.

McLafferty Rearrangement: This rearrangement can occur in carbonyl compounds that have a hydrogen atom on the γ-carbon.

The expected fragmentation of N-(1-Naphthyl)-2-phenylacetamide would produce several key fragment ions that help to confirm its structure.

Table 2: Predicted MS/MS Fragmentation of N-(1-Naphthyl)-2-phenylacetamide

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/IdentityFragmentation Pathway
262.1144.1[C₁₀H₉NH₂]⁺Naphthylamine cation
262.1118.1[C₈H₆O]⁺Phenylketene cation
262.191.1[C₇H₇]⁺Tropylium ion

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

X-ray Crystallography and Single-Crystal Diffraction

The determination of the crystal structure of N-(1-Naphthyl)-2-phenylacetamide would involve growing a single crystal of the compound and analyzing it using an X-ray diffractometer. researchgate.net The resulting diffraction data would be used to solve and refine the structure.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. While specific polymorphic studies on N-(1-Naphthyl)-2-phenylacetamide are not widely reported, related structures, such as other substituted amides, are known to exhibit polymorphism. semanticscholar.org The existence of different crystal forms would depend on factors like solvent of crystallization and temperature.

The solid-state structure of N-(1-Naphthyl)-2-phenylacetamide is expected to be stabilized by a network of intermolecular interactions. nih.gov

Hydrogen Bonding: The amide functional group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is anticipated that strong N-H···O hydrogen bonds would be a dominant feature in the crystal packing, likely forming chains or dimeric motifs that link molecules together. semanticscholar.orgmdpi.com

Table 3: Predicted Crystallographic and Intermolecular Interaction Data

ParameterExpected Observation
Crystal System Likely monoclinic or triclinic
Space Group Dependent on molecular symmetry and packing
Dominant Intermolecular Interaction N-H···O Hydrogen Bonding
Secondary Interactions π-π stacking between naphthyl and/or phenyl rings, C-H···π interactions
Common Packing Motifs Hydrogen-bonded chains or dimers, stacked aromatic columns

Advanced Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Chiral Derivatives

While N-(1-Naphthyl)-2-phenylacetamide itself is achiral, its derivatives can be made chiral by introducing a stereocenter. For instance, substitution at the α-carbon of the phenylacetyl group can create a chiral molecule. Advanced chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of such chiral derivatives. nih.govnih.govlibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. libretexts.org An optically active molecule will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to its electronic transitions. googleapis.com The sign and intensity of these Cotton effects are directly related to the molecule's three-dimensional structure, allowing for the determination of its absolute stereochemistry, often by comparing experimental spectra to those predicted by theoretical calculations or empirical rules. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. googleapis.com The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. ORD has also been a classical method for assigning absolute configurations to chiral molecules. nih.gov

Studies on chiral derivatives of the closely related 2-(1-naphthyl)-2-phenylacetic acid have demonstrated the utility of spectroscopic and crystallographic methods in stereochemical analysis. nih.gov A similar approach would be applicable to chiral derivatives of N-(1-Naphthyl)-2-phenylacetamide, where CD and ORD would provide invaluable data for elucidating their stereochemistry.

Theoretical and Computational Chemistry Studies of N 1 Naphthyl 2 Phenylacetamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of N-(1-Naphthyl)-2-phenylacetamide and related amide structures.

DFT methods are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules similar to N-(1-Naphthyl)-2-phenylacetamide, this involves calculating the electronic structure and energy at various atomic arrangements to find the one with the minimum energy. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The electronic structure calculations also reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. researchgate.net Introducing electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby altering the molecule's electronic properties. rsc.org For instance, studies on similar aromatic compounds have shown that the size and nature of substituent groups can significantly impact the HOMO-LUMO gap. researchgate.netrsc.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

TermDescription
HOMO Highest Occupied Molecular Orbital; the outermost orbital containing electrons, involved in electron donation.
LUMO Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons, involved in electron acceptance.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This analysis provides valuable information about charge transfer and electron delocalization within the molecule.

NBO analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.de The strength of these interactions, quantified by second-order perturbation theory, reveals the extent of intramolecular charge transfer and delocalization. wisc.edu For instance, interactions between a lone pair on the nitrogen atom and the antibonding orbitals of adjacent carbonyl or phenyl groups in N-(1-Naphthyl)-2-phenylacetamide would indicate significant electron delocalization, which contributes to the molecule's stability and influences its reactivity. NBO analysis also provides "natural atomic charges," which offer a more chemically meaningful representation of the electron distribution than other methods like Mulliken population analysis. q-chem.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and interactions with its environment.

For a molecule like N-(1-Naphthyl)-2-phenylacetamide, its behavior in solution is of great interest. MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules. These simulations can reveal how the solvent influences the conformational preferences of the molecule, for example, by forming hydrogen bonds or through electrostatic interactions. Studies on similar amides, such as N-methylacetamide, have extensively used MD simulations to understand their solvation and the dynamics of the surrounding solvent molecules. researchgate.net This information is crucial for understanding reaction mechanisms and the physical properties of the compound in a realistic chemical environment.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared to experimentally obtained NMR spectra to confirm the molecular structure.

Similarly, the vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. The calculated vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions. For related phenylacetamide compounds, DFT calculations have been successfully used to predict and analyze their vibrational spectra.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP map signify different potential values; regions of negative potential, typically colored in shades of red, are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, indicated by shades of blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral or zero potential regions.

As of the latest available data, specific Molecular Electrostatic Potential (MEP) mapping studies for Acetamide (B32628), N-(1-naphthyl)-2-phenyl- have not been reported in the reviewed scientific literature.

However, based on the general principles of MEP analysis and the known electronic effects of the functional groups present in N-(1-Naphthyl)-2-phenylacetamide (the amide group, the phenyl ring, and the naphthyl ring), a qualitative prediction can be made. The oxygen atom of the carbonyl group in the acetamide moiety is expected to be a region of high electron density (a negative potential site), making it a likely target for electrophilic attack. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating its susceptibility to nucleophilic interaction. The aromatic rings (phenyl and naphthyl) would show a more complex potential distribution, with the pi-electron clouds generally creating regions of negative potential above and below the plane of the rings, while the ring peripheries would be influenced by the substituent groups.

A hypothetical MEP analysis would likely reveal the following potential distribution:

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenNegativeSite for electrophilic attack
Amide HydrogenPositiveSite for nucleophilic attack
Phenyl Ring (π-system)NegativePotential for electrophilic aromatic substitution
Naphthyl Ring (π-system)NegativePotential for electrophilic aromatic substitution

This table is predictive and not based on published experimental or computational data for this specific molecule.

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the NLO properties of new molecules, saving time and resources compared to experimental synthesis and characterization. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

There are currently no specific computational studies on the non-linear optical (NLO) properties of Acetamide, N-(1-naphthyl)-2-phenyl- found in the surveyed literature.

Should computational studies be performed, they would likely involve calculating the following NLO parameters:

ParameterDescription
α (Polarizability)A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
β (First-order Hyperpolarizability)A measure of the second-order NLO response of a molecule, crucial for effects like second-harmonic generation.

This table outlines the parameters that would be calculated in a typical NLO study; no specific values are available for N-(1-Naphthyl)-2-phenylacetamide.

Reaction Mechanisms and Chemical Transformations Involving N 1 Naphthyl 2 Phenylacetamide

Reactivity of the Amide Linkage

The amide bond is known for its stability, a consequence of the resonance delocalization of the nitrogen lone pair with the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, reducing its susceptibility to nucleophilic attack compared to other carbonyl derivatives. Consequently, reactions involving the cleavage of this bond, such as hydrolysis, typically require forcing conditions like high temperatures and the presence of strong acids or bases. byjus.comyoutube.compressbooks.pubmasterorganicchemistry.com

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of N-(1-Naphthyl)-2-phenylacetamide results in the cleavage of the amide bond to yield 1-naphthylamine (B1663977) and phenylacetic acid. The reaction can proceed via either acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. byjus.comyoutube.comkhanacademy.org A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com A subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (an amine). The tetrahedral intermediate then collapses, reforming the carbonyl group and expelling 1-naphthylamine. libretexts.org The final step involves the deprotonation of the protonated carboxylic acid. Under acidic conditions, the amine product is protonated to form an ammonium (B1175870) salt, which renders the reaction essentially irreversible. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. byjus.comchemistrysteps.com The expulsion of the leaving group, the 1-naphthylamide anion, is generally the rate-determining step as the amide anion is a poor leaving group. pressbooks.pubchemistrysteps.com The reaction is driven to completion by the final, rapid acid-base reaction where the newly formed phenylacetic acid is deprotonated by the strongly basic 1-naphthylamide anion to form a carboxylate salt and 1-naphthylamine. libretexts.orgchemistrysteps.com

Table 1: Representative Activation Energies for Amide Hydrolysis Mechanisms

Hydrolysis Mechanism Catalyst Representative Activation Energy (kJ/mol) Reference Compound
Acid-Catalyzed H⁺ 31 N-methylacetamide
Base-Catalyzed OH⁻ 21 N-methylacetamide
Water-Assisted None 99 N-methylacetamide

This data is for N-methylacetamide and serves as a general illustration of the relative activation energies for different hydrolysis pathways. researchgate.net

Transamidation and Aminolysis Reactions

Transamidation, the exchange of the amine portion of an amide with another amine, is a challenging transformation due to the stability of the amide bond. nih.gov Direct reaction of N-(1-Naphthyl)-2-phenylacetamide with an amine would establish an equilibrium that does not strongly favor the products. nih.gov To achieve efficient transamidation, activation of the amide or the use of a catalyst is generally necessary. nih.govnih.gov

Aminolysis, the cleavage of a bond by an amine, would involve the attack of an amine on the carbonyl carbon of N-(1-Naphthyl)-2-phenylacetamide. fiveable.mewikipedia.org The mechanism is similar to hydrolysis, with the amine acting as the nucleophile. fiveable.mejove.com However, due to the poor leaving group ability of the 1-naphthylamide anion, this reaction is not typically efficient without catalytic assistance. chemistrysteps.com Various metal catalysts and activating agents have been developed to facilitate transamidation reactions under milder conditions. nih.govrsc.orgresearchgate.net

Functionalization of Aromatic Moieties (Phenyl and Naphthyl)

The presence of two aromatic rings, a phenyl and a naphthyl group, allows for a variety of functionalization reactions, primarily through electrophilic aromatic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: The acylamino group (-NHCOR) is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the naphthyl ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the C2 and C4 positions of the naphthalene (B1677914) ring. The phenylacetyl group's phenyl ring is generally unactivated and will undergo electrophilic substitution under standard conditions to give a mixture of ortho, meta, and para isomers.

Studies on related N-acylated naphthylamines confirm the directing effect of the acylamino group. For example, electrophilic substitution on N-acylated 3-nitro-2-naphthylamine (B77541) has been investigated, providing insights into the reactivity of such systems. rsc.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for these types of aromatic rings unless they are substituted with strong electron-withdrawing groups. Therefore, N-(1-Naphthyl)-2-phenylacetamide is not expected to readily undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction Pathways

Oxidation: The aromatic rings of N-(1-Naphthyl)-2-phenylacetamide can be oxidized under harsh conditions, potentially leading to the formation of quinones from the naphthalene ring or cleavage of the aromatic systems. The benzylic methylene (B1212753) group in the phenylacetyl moiety is also susceptible to oxidation to a carbonyl group, which would yield an α-ketoamide.

Reduction: The amide carbonyl group can be reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comucalgary.camasterorganicchemistry.com This reaction would convert N-(1-Naphthyl)-2-phenylacetamide into the corresponding secondary amine, N-(1-naphthyl)-2-phenylethanamine. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of a highly reactive iminium ion intermediate, which is then further reduced by another hydride equivalent. libretexts.orgucalgary.calibretexts.org It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present. researchgate.net

Rearrangement Reactions and Isomerizations

While specific rearrangement reactions for N-(1-Naphthyl)-2-phenylacetamide are not prominently documented, related classes of compounds undergo characteristic rearrangements. The Chapman rearrangement, for instance, involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diaryl amide. organicreactions.orgdrugfuture.com This reaction proceeds through a 1,3-shift of an aryl group from oxygen to nitrogen. organicreactions.org While not a direct reaction of the amide itself, it is a potential transformation of a derivative.

Another relevant rearrangement in N-aryl compounds is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong acid to form p-aminophenols. scribd.comwikipedia.orgbeilstein-journals.orgacs.org This reaction proceeds through a nitrenium ion intermediate. scribd.combeilstein-journals.org Although N-(1-Naphthyl)-2-phenylacetamide is not a hydroxylamine, this reaction highlights a potential rearrangement pathway for N-aryl compounds under acidic conditions.

N-(1-Naphthyl)-2-phenylacetamide as a Key Intermediate or Precursor in Complex Syntheses

The strategic placement of the naphthyl and phenyl groups in N-(1-Naphthyl)-2-phenylacetamide makes it a valuable precursor for the synthesis of polycyclic and sterically demanding molecules. While specific examples detailing the direct use of N-(1-Naphthyl)-2-phenylacetamide in the synthesis of named complex molecules are not extensively documented in publicly available literature, the broader class of N-arylacetamides serves as a strong indicator of its potential.

For instance, analogous N-phenylacetamide derivatives are pivotal intermediates in the synthesis of various biologically active compounds. Research has demonstrated the utility of N-phenylacetamide scaffolds in creating molecules with antibacterial and nematicidal properties. nih.gov In these syntheses, the acetamide (B32628) nitrogen and the phenyl ring often participate in cyclization reactions or serve as points for further functionalization to build more elaborate structures. Similarly, N-(substituted phenyl)acetamide moieties have been incorporated into quinolin-2(1H)-one derivatives to produce compounds with significant antiproliferative activities against various cancer cell lines. sci-hub.se

Given these precedents, it is highly probable that N-(1-Naphthyl)-2-phenylacetamide is utilized in proprietary research and development for the synthesis of novel pharmaceuticals and agrochemicals where the introduction of a naphthyl group is desired for its specific steric and electronic properties, which can influence biological activity. The phenylacetyl portion of the molecule can also be a precursor to other functional groups through various chemical transformations.

Investigation of Catalytic Activation and Directed Functionalization

The field of C-H bond activation and functionalization offers powerful tools for modifying complex molecules without the need for pre-functionalized starting materials. The N-(1-Naphthyl)-2-phenylacetamide molecule presents multiple C-H bonds on both the naphthyl and phenyl rings that are potential targets for such catalytic transformations.

The amide group in N-(1-Naphthyl)-2-phenylacetamide can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically in the ortho position of the aromatic ring to which it is attached. This directed functionalization allows for highly regioselective modifications. While direct studies on N-(1-Naphthyl)-2-phenylacetamide are limited in open literature, extensive research on related N-aryl amides provides a clear blueprint for its potential reactivity.

Palladium-Catalyzed Functionalization:

Palladium catalysts are widely used for C-H activation and cross-coupling reactions. rsc.org The amide group in N-naphthylamides can direct palladium to the C8 position of the naphthalene ring (the peri-position), enabling the introduction of various functional groups. Research on related systems suggests that N-(1-Naphthyl)-2-phenylacetamide could undergo similar transformations. For example, palladium-catalyzed annulation reactions of N-aryl amides have been developed to synthesize pyrrolidines. dntb.gov.ua

The following table summarizes potential palladium-catalyzed functionalization reactions applicable to N-(1-Naphthyl)-2-phenylacetamide based on studies of analogous compounds.

Reaction Type Catalyst System Potential Product Type Relevant Research Context
C-H ArylationPd(OAc)₂ / LigandBiaryl compoundsSynthesis of complex polyaromatic systems.
C-H AlkenylationPd(OAc)₂ / OxidantAlkenylated naphthyl derivativesIntroduction of vinyl groups for further transformations.
C-H AminationPd(OAc)₂ / Amine sourceAminated naphthyl derivativesSynthesis of compounds with potential biological activity.

Rhodium-Catalyzed Functionalization:

Rhodium catalysts have also proven to be highly effective for the C-H functionalization of amides. nih.govacs.orgrsc.org Rhodium(III) catalysts, in particular, have been used for the C-H activation of various aromatic amides, leading to the formation of new C-C and C-heteroatom bonds. For instance, rhodium-catalyzed C-H alkenylation/electrocyclization cascades of α,β-unsaturated imines have been used to synthesize diverse nitrogen heterocycles. nih.gov

The amide functionality in N-(1-Naphthyl)-2-phenylacetamide could direct a rhodium catalyst to either the naphthyl or the phenyl ring, depending on the reaction conditions and the specific ligand used. This could enable the synthesis of novel heterocyclic systems fused to the naphthalene core.

The table below outlines potential rhodium-catalyzed reactions for the functionalization of N-(1-Naphthyl)-2-phenylacetamide.

Reaction Type Catalyst System Potential Product Type Relevant Research Context
C-H Alkenylation[RhCp*Cl₂]₂ / AgSbF₆Alkenylated naphthylacetamidesSynthesis of precursors for polycyclic compounds. acs.org
Annulation Reactions[Rh(cod)Cl]₂ / LigandFused heterocyclic systemsCreation of novel scaffolds for medicinal chemistry. nih.gov
C-H Cyanation[Rh(III)] / NCTSCyanated naphthyl derivativesIntroduction of a versatile nitrile group for further synthesis. acs.org

The ongoing research into catalytic C-H functionalization continues to expand the synthetic chemist's toolbox. The application of these advanced methods to substrates like N-(1-Naphthyl)-2-phenylacetamide holds significant promise for the efficient and selective construction of complex, high-value molecules. As new catalytic systems are developed, the utility of this versatile acetamide derivative is expected to grow, solidifying its role as a key player in the future of organic synthesis.

Applications of N 1 Naphthyl 2 Phenylacetamide in Advanced Materials and Chemical Technologies

Utilization as a Synthetic Building Block in Organic Synthesis

The molecular architecture of N-(1-Naphthyl)-2-phenylacetamide makes it a versatile building block in organic synthesis, offering pathways to more complex molecular structures. The presence of the amide group, alongside the phenyl and naphthyl rings, provides multiple reactive sites for a variety of chemical transformations.

Precursor to Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components in a vast array of biologically active compounds and functional materials. The amide functionality within N-(1-Naphthyl)-2-phenylacetamide can serve as a key starting point for the construction of such cyclic systems. General synthetic strategies, such as intramolecular cyclization reactions, can be envisioned where the amide nitrogen acts as a nucleophile, attacking an electrophilic site introduced onto either the phenyl or naphthyl ring through prior functionalization. While specific examples for N-(1-Naphthyl)-2-phenylacetamide are not prominently documented, the conversion of heteroaryl ketones to N-fused heterocycles via acyl transfer-annulation represents a plausible synthetic route that could be adapted. nih.gov This type of transformation, driven by aromatization, could potentially lead to the formation of novel, complex heterocyclic frameworks. nih.gov

Role in the Synthesis of Complex Organic Molecules

Beyond heterocycles, N-(1-Naphthyl)-2-phenylacetamide can be a valuable intermediate in the synthesis of other complex organic molecules. The amide bond can be hydrolyzed to yield 1-naphthylamine (B1663977) and phenylacetic acid, which are themselves important precursors in various synthetic endeavors. More sophisticated transformations can also be employed. For instance, the alkylation of related N-phenyl-2-phenylacetamide has been studied, demonstrating the reactivity of the amide nitrogen and the potential for introducing further complexity to the molecule. researchgate.net Such reactions, when applied to N-(1-Naphthyl)-2-phenylacetamide, could generate a library of derivatives with diverse functionalities, paving the way for the discovery of new compounds with unique properties.

Applications in Materials Science and Engineering

The combination of the rigid, planar naphthyl group and the phenylacetamide moiety suggests that N-(1-Naphthyl)-2-phenylacetamide could find applications in the field of materials science. These structural elements are often found in molecules designed for specific optical, electronic, and self-assembly properties.

Potential as a Component in Liquid Crystals or Organic Semiconductors

The extended aromatic system provided by the naphthalene (B1677914) ring is a common feature in molecules that exhibit liquid crystalline or semiconducting behavior. The rigid nature of the naphthyl group can promote the necessary intermolecular interactions, such as π-π stacking, that lead to the formation of ordered phases characteristic of liquid crystals. While there is no direct report of N-(1-Naphthyl)-2-phenylacetamide being used in this capacity, the thermal analysis of some organochalcogenide compounds containing an arylamide group has shown phase transitions that suggest potential liquid crystal behavior. ekb.eg This indicates that amide-containing aromatic compounds can indeed be promising candidates for liquid crystal research.

In the domain of organic semiconductors, the fused aromatic rings of the naphthalene moiety could facilitate charge transport. The performance of organic electronic devices often relies on the ability of molecules to form well-ordered thin films, a property that can be influenced by the intermolecular interactions governed by the molecular structure.

Incorporation into Polymer Systems for Property Enhancement

Amide-containing compounds are frequently incorporated into polymer backbones or used as additives to enhance the properties of polymeric materials. The amide group's ability to form strong hydrogen bonds can significantly influence the mechanical strength, thermal stability, and solvent resistance of polymers. The bulky and rigid naphthyl group in N-(1-Naphthyl)-2-phenylacetamide could also contribute to increasing the glass transition temperature and modifying the morphological characteristics of a polymer matrix. While specific studies on the use of N-(1-Naphthyl)-2-phenylacetamide in polymers are not available, the general principles of polymer science suggest its potential in this area.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The amide group in N-(1-Naphthyl)-2-phenylacetamide is an excellent hydrogen bond donor and acceptor, making it a prime candidate for directing self-assembly processes. nih.gov The aromatic rings can also participate in π-π stacking interactions, further guiding the organization of molecules into larger architectures.

Exploration in Catalysis and Ligand Design

The intricate molecular architecture of N-(1-Naphthyl)-2-phenylacetamide, which combines bulky aromatic systems with a flexible acetamide (B32628) backbone, makes it a compelling scaffold for the development of chiral ligands and catalysts. The potential for this compound to influence the stereochemical outcome of chemical reactions and to coordinate with metal centers is an active area of investigation.

Asymmetric Catalysis through Chiral Derivatives

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands and catalysts. While direct studies on chiral derivatives of N-(1-Naphthyl)-2-phenylacetamide for asymmetric catalysis are not extensively documented, the structural motifs present in the molecule suggest a strong potential for such applications. The development of chiral N-aryl acetamides and the use of naphthyl-containing ligands are established strategies in enantioselective synthesis.

For instance, research into the chiral derivatives of the closely related compound, 2-(1-naphthyl)-2-phenylacetic acid, has demonstrated the successful creation of diastereomeric amides and esters. These studies, which investigate the nuclear magnetic resonance (NMR) spectral nonequivalence, provide a foundational understanding of how chirality can be introduced and analyzed within this molecular framework. acs.org The principles derived from such research can be extrapolated to inform the design of chiral N-(1-Naphthyl)-2-phenylacetamide derivatives. The synthesis of such chiral derivatives could potentially be achieved through the use of chiral amines or chiral phenylacetic acid precursors. These chiral molecules could then be employed as organocatalysts or as ligands for metal-based catalysts in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The bulky naphthyl and phenyl groups are expected to create a well-defined chiral environment around a catalytic center, thereby enabling high levels of stereocontrol.

Ligand Design for Metal-Catalyzed Reactions

The acetamide group in N-(1-Naphthyl)-2-phenylacetamide contains both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential bidentate ligand for coordinating with metal ions. The design of ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions, such as the widely used Suzuki and Heck cross-coupling reactions. While the direct application of N-(1-Naphthyl)-2-phenylacetamide as a ligand in these reactions is not yet a focal point of research, the broader class of N-aryl acetamides has been shown to participate in and direct metal-catalyzed processes.

The nitrogen atom of the acetamide can act as a directing group, facilitating the activation of otherwise unreactive C-H bonds in the naphthyl or phenyl rings. This directed metalation can open up new avenues for the functionalization of this molecule, allowing for the introduction of various substituents. Furthermore, the acetamide moiety can be incorporated into more complex ligand architectures. For example, by attaching phosphine (B1218219) groups or other coordinating moieties to the naphthyl or phenyl rings, it is possible to create multidentate ligands. Such ligands derived from the N-(1-N-Naphthyl)-2-phenylacetamide scaffold could exhibit unique steric and electronic properties, potentially leading to enhanced catalytic activity and selectivity in a range of cross-coupling and other metal-catalyzed transformations.

Role in Corrosion Inhibition

The ability of organic molecules to adsorb onto metal surfaces and form a protective layer is the basis of their application as corrosion inhibitors. N-(1-Naphthyl)-2-phenylacetamide possesses several structural features that suggest its potential as an effective corrosion inhibitor. These include the presence of aromatic rings (naphthyl and phenyl) with high electron density and heteroatoms (nitrogen and oxygen) with lone pairs of electrons, which can interact with the vacant d-orbitals of metal atoms.

Research on structurally related compounds has provided strong evidence for the efficacy of the naphthyl and acetamide moieties in corrosion protection. A notable study investigated the corrosion inhibition properties of two novel derivatives of 1-naphthyl-2-cyanoacetamide, which shares the N-naphthylacetamide core with the subject compound, on Inconel 800 in a hydrochloric acid solution. nih.govnih.gov The study demonstrated that these compounds act as effective corrosion inhibitors, with their inhibition efficiency increasing with concentration.

The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by the Langmuir adsorption isotherm. This adsorption creates a barrier that isolates the metal from the corrosive environment. The presence of the bulky naphthyl group and the polar acetamide group are thought to contribute significantly to the stability and effectiveness of this protective film.

The following interactive table presents the corrosion inhibition efficiency of two derivatives of 1-naphthyl-2-cyanoacetamide, highlighting the impact of concentration on their protective capabilities.

CompoundConcentration (mol/L)Inhibition Efficiency (%)
NCD13 x 10⁻⁶65.4
7 x 10⁻⁶76.2
11 x 10⁻⁶83.1
15 x 10⁻⁶88.5
21 x 10⁻⁶91.8
NCD23 x 10⁻⁶70.1
7 x 10⁻⁶80.3
11 x 10⁻⁶86.9
15 x 10⁻⁶92.3
21 x 10⁻⁶95.7

Table 1: Corrosion inhibition efficiency of 2-cyano-2-((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)diazenyl)-N-(naphthalen-1-yl)acetamide (NCD1) and 2-Cyano-N-(naphthalen-1-yl)-2-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hydrazono]acetamide (NCD2) on Inconel 800 in 2.0 M HCl solution, as determined by electrochemical measurements. Data sourced from nih.govnih.gov.

These findings strongly suggest that N-(1-Naphthyl)-2-phenylacetamide and its derivatives are promising candidates for the development of new and effective corrosion inhibitors for various metals and alloys in acidic environments.

Derivatives and Analogs of N 1 Naphthyl 2 Phenylacetamide: Synthesis and Structure Reactivity/property Relationships

Systematic Synthesis of Structural Analogs

The synthesis of derivatives of N-(1-naphthyl)-2-phenylacetamide typically follows established amidation protocols. The most common approach involves the coupling of a naphthylamine derivative with a phenylacetic acid derivative. For instance, the parent compound can be readily prepared by reacting 1-naphthylamine (B1663977) with phenylacetyl chloride in the presence of a base to neutralize the HCl byproduct. This fundamental reaction scheme allows for significant diversity by substituting either of the starting materials.

Modifications to the phenyl ring are synthetically straightforward, generally accomplished by using a substituted phenylacetyl chloride or the corresponding carboxylic acid activated with a coupling agent. This allows for the introduction of a wide array of functional groups at the ortho, meta, and para positions. These substituents are selected to impart a range of electronic and steric effects.

Table 1: Representative Substituents on the Phenyl Ring and Their General Effects This table is interactive. You can sort by column.

Substituent (R) Position Electronic Effect Steric Effect Synthetic Precursor Example
-H - Neutral Minimal Phenylacetyl chloride
-NO₂ para Strong EWG Moderate 4-Nitrophenylacetyl chloride
-Cl para Moderate EWG Moderate 4-Chlorophenylacetyl chloride
-F para Moderate EWG Minimal 4-Fluorophenylacetyl chloride
-OCH₃ para Strong EDG Moderate 4-Methoxyphenylacetyl chloride

Altering the naphthyl group is achieved by starting with a substituted 1-naphthylamine. A variety of substituted naphthalenes are commercially available or can be synthesized through established routes, such as electrophilic substitution on naphthalene (B1677914) precursors. csir.co.za For example, nitration followed by reduction can yield aminonaphthalenes with substituents at various positions.

Introducing substituents on the naphthyl ring can dramatically alter the molecule's steric profile and electronic properties. The extended π-system of the naphthalene core is sensitive to these changes, which can have profound effects on reactivity and photophysical characteristics. Structure-activity relationship (SAR) studies on other naphthalenic compounds have demonstrated that the position and nature of substituents are key determinants of biological activity and material function. nih.gov For instance, the synthesis of a naphthalene analog with a 4-nitro group can be accomplished by starting with 4-nitro-1-naphthylamine. nih.gov

The acetamide (B32628) linkage itself is a key target for modification to create analogs with fundamentally different chemical properties.

Thioamide Analogs : A common and significant modification is the replacement of the carbonyl oxygen with a sulfur atom to form the corresponding thioamide. This transformation is typically accomplished by treating the parent acetamide with a thionating agent, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine (B92270) being the most common methods. organic-chemistry.orgnih.govresearchgate.net Thioamides are isosteres of amides but exhibit different hydrogen bonding capabilities, nucleophilicity, and stability, which can lead to novel biological activities or material properties. researchgate.netchemrxiv.org

Alpha-Carbon Substitution : Introducing substituents on the methylene (B1212753) bridge (the α-carbon) of the phenylacetyl group is another synthetic strategy. This can create chiral centers and introduce steric bulk close to the amide bond. Such derivatives can be synthesized from α-substituted phenylacetic acids. Studies on related structures have explored α,α-disubstituted derivatives of phenylacetamide and 1-naphthylacetamide. nih.govacs.org

Hydrazide and Hydrazone Analogs : The amide can be replaced with a hydrazide by reacting a phenylacetyl hydrazide with 1-naphthylamine or by forming more complex structures. For example, the related compound N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide is a hydrazone, indicating that the core phenylacetamide structure can be elaborated into more complex linkages. nih.gov

Elucidation of Structure-Reactivity Relationships in Derivatives

The systematic synthesis of analogs is primarily aimed at elucidating structure-reactivity relationships (SAR). By correlating changes in molecular structure with observed changes in chemical or biological reactivity, a predictive model can be developed. The electronic and steric effects of the substituents are the main drivers of these relationships. nih.govrsc.org

Steric Effects : The size and position of substituents can introduce steric hindrance, which may block or alter the preferred direction of approach for a reactant or a binding partner like an enzyme. nih.gov For example, a bulky substituent at the ortho-position of the phenyl ring or at the 2- or 8-position of the naphthyl ring could significantly restrict the conformation of the molecule, impacting its ability to adopt a planar structure and affecting its interaction with other molecules.

SAR studies on related N-phenylacetamide derivatives have successfully linked specific substituents to antibacterial activity. nih.govmdpi.com For instance, the presence and position of halogen atoms on an aromatic ring were found to be critical for potency, demonstrating that both steric and electronic factors are at play. nih.govmdpi.com

Table 2: Predicted Influence of Substituents on the Reactivity of N-(1-Naphthyl)-2-phenylacetamide This table is interactive. You can sort by column.

Modification Site Substituent Type Predicted Effect on Amide Carbonyl (Electrophilicity) Predicted Effect on Amide Nitrogen (Nucleophilicity) Potential Reactivity Impact
Phenyl Ring Electron-Withdrawing (e.g., -NO₂) Increase Decrease Increased susceptibility to nucleophilic attack
Phenyl Ring Electron-Donating (e.g., -OCH₃) Decrease Increase Decreased susceptibility to nucleophilic attack
Naphthyl Ring Electron-Withdrawing (e.g., -Br) Minor Increase Decrease Altered rotational barriers and binding geometry
Naphthyl Ring Electron-Donating (e.g., -CH₃) Minor Decrease Increase Altered rotational barriers and binding geometry
Acetamide Linkage Thioamide (C=S) Increased polarizability, softer electrophile Decreased Different reaction pathways compared to amide

Correlation of Structural Modifications with Advanced Material Properties (e.g., optical, electronic)

The N-(1-naphthyl)-2-phenylacetamide scaffold, possessing two large aromatic systems, is a promising candidate for advanced materials, particularly in the field of optics and electronics. The extended π-conjugation provided by the naphthyl and phenyl rings suggests potential for luminescence. The properties of related aromatic amide and imide structures strongly support this potential. For example, certain N-phenyl substituted phthalimide (B116566) derivatives are known to be highly fluorescent and have been successfully used as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov

Structural modifications are key to tuning these properties:

Luminescence : The fluorescence wavelength and quantum yield are highly sensitive to substituents. Electron-donating groups or extending the π-conjugation (e.g., replacing the phenyl with a biphenyl (B1667301) group) typically leads to a bathochromic (red) shift in the emission spectrum. Electron-withdrawing groups may cause a hypsochromic (blue) shift or, in some cases, quench fluorescence. The inherent structure of N-(1-naphthyl)-2-phenylacetamide would likely result in emission in the blue or green region of the spectrum. nih.gov

Electronic Properties : The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled through substitution. This is critical for applications in electronics, such as OLEDs, where efficient charge injection and transport are required. Modifying the aromatic rings with electron-donating or withdrawing groups systematically alters these energy levels. nih.gov

Thermal Stability : For use in electronic devices, high thermal stability is crucial. The rigid naphthyl group already imparts a degree of stability. Further enhancements could be achieved by introducing substituents that increase intermolecular forces, such as hydrogen bonding or π-π stacking, leading to higher melting points and decomposition temperatures.

Table 3: Hypothetical Correlation of Structural Modifications with Material Properties This table is interactive. You can sort by column.

Structural Modification Anticipated Effect on Emission Wavelength Anticipated Effect on Quantum Yield Potential Application
Add EDG (-OCH₃) to phenyl ring Red-shift May Increase Blue-Green Emitter for OLEDs
Add EWG (-CF₃) to phenyl ring Blue-shift May Decrease Host material or blue emitter
Replace Phenyl with Biphenyl Significant Red-shift Variable Green-Red Emitter for OLEDs
Form Thioamide Analog Significant Red-shift, often lower yield Likely Decrease Phosphorescent materials, sensors

Green Chemistry Principles in the Synthesis and Utilization of N 1 Naphthyl 2 Phenylacetamide

Development of Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional syntheses of N-arylacetamides frequently employ volatile organic compounds (VOCs) such as toluene, benzene, or chlorinated solvents like dichloromethane, which are associated with environmental pollution and health hazards. whiterose.ac.uk Furthermore, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, are under scrutiny due to their toxicity. whiterose.ac.ukucl.ac.uk

The development of greener alternatives focuses on reducing these risks. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jetir.org Research into amide bond formation in water has shown it to be a viable medium, challenging the conventional wisdom that water interferes with amidation reactions. nih.gov

Other environmentally benign options include bio-based solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered greener alternatives to traditional ethers and halogenated solvents. merckmillipore.comcore.ac.uk Carbonates like propylene carbonate have also been identified as preferable substitutes for DMF and NMP. merckmillipore.com In some cases, solvent-free, or neat, reaction conditions can be achieved, particularly with mechanochemistry (ball-milling) or by heating the reactants together, which completely eliminates solvent waste. whiterose.ac.uk The biocatalytic synthesis of N-phenylacetamides has been successfully carried out using whole cells of Candida parapsilosis ATCC 7330, demonstrating a green route under mild reaction conditions. rsc.org

Table 1: Comparison of Traditional and Green Solvents for Amide Synthesis
Solvent CategoryExamplesDisadvantages/HazardsGreen Alternative ExamplesAdvantages of Alternatives
Aromatic HydrocarbonsBenzene, Toluene, XyleneCarcinogenic, toxic, volatileVolatile Methyl Siloxanes (VMS) merckmillipore.comLower volatility, higher flash point
Chlorinated SolventsDichloromethane (DCM), ChloroformSuspected carcinogens, environmental persistence2-Methyltetrahydrofuran (2-MeTHF) whiterose.ac.ukHigher boiling point, reduced explosion range
Dipolar Aprotic SolventsDMF, NMP, DMAcReproductive toxicity, high boiling points (difficult to remove)Cyrene™, Propylene Carbonate merckmillipore.comsigmaaldrich.comLower toxicity, biodegradable
EthersDiethyl ether, Tetrahydrofuran (THF)Highly flammable, peroxide formationCyclopentyl methyl ether (CPME) merckmillipore.comHigher boiling point, lower vapor pressure

Application of Catalyst-Free or Recyclable Catalytic Systems

Traditional amide synthesis often relies on stoichiometric activating agents (e.g., carbodiimides), which generate significant amounts of waste. ucl.ac.uk A greener approach is the use of catalysts that can facilitate the direct amidation of carboxylic acids with amines, producing only water as a byproduct.

Recyclable Heterogeneous Catalysts: Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture and reused, minimizing waste and cost.

Nano-palladium catalysts: Supported palladium nanoparticles have been developed for the amidation of aryl esters, demonstrating high efficiency and reusability for at least five cycles. rsc.org

Silica-based catalysts: Mesoporous structured silica has been shown to be an effective and reusable heterogeneous catalyst for direct amide synthesis, including in continuous flow processes which can improve efficiency and scalability. researchgate.netresearchgate.net

Boron-based catalysts: Boric acid and various boronic acids can catalyze direct amidation, often with azeotropic water removal. ucl.ac.uk While some are used stoichiometrically, catalytic versions are being developed, and their efficiency has been demonstrated on a large scale.

Biocatalysts: Enzymes offer a highly selective and environmentally benign catalytic option.

Lipases: Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozyme 435, is widely used for amidation reactions under anhydrous conditions. nih.gov It can catalyze the reaction between a carboxylic acid and an amine with high conversion rates.

Whole-cell biocatalysts: The use of whole cells, such as Candida parapsilosis, provides a novel green route for producing N-phenylacetamides, where the cellular machinery generates the necessary enzymes and cofactors in situ. rsc.org

Catalyst-Free Methods: In some instances, the amidation reaction can be promoted without any catalyst, typically by using high temperatures to drive off the water formed during the reaction. Microwave-assisted organic synthesis (MAOS) is another technique that can accelerate the reaction, often without the need for a catalyst and sometimes even without a solvent. researchgate.net

Table 2: Overview of Catalytic Systems for Greener Amide Synthesis
Catalyst TypeSpecific ExampleKey AdvantagesPotential Application to N-(1-Naphthyl)-2-phenylacetamide Synthesis
Heterogeneous Metal CatalystSupported Palladium Nanoparticles rsc.orgHigh activity, recyclable, easy separationCatalyzing the reaction between a phenylacetic acid ester and 1-naphthylamine (B1663977).
Heterogeneous Non-Metal CatalystStructured Silica (SBA) researchgate.netBenign, reusable, applicable to continuous flowDirect amidation of phenylacetic acid and 1-naphthylamine.
Homogeneous CatalystBoronic Acids ucl.ac.ukEfficient for direct amidation, can operate at lower temperaturesDirect condensation with water removal.
Biocatalyst (Enzyme)Candida antarctica Lipase B (CALB) nih.govHigh selectivity, mild reaction conditions, biodegradableEnzymatic condensation of phenylacetic acid and 1-naphthylamine.
Biocatalyst (Whole Cell)Candida parapsilosis rsc.orgIn situ enzyme and cofactor generation, mild conditionsWhole-cell biotransformation to produce the target amide.

Design of Atom-Economical and Waste-Reducing Synthesis Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgresearchgate.net The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product.

The most common synthesis of N-(1-Naphthyl)-2-phenylacetamide involves the direct condensation of 1-naphthylamine with phenylacetic acid.

C₁₀H₉N + C₈H₈O₂ → C₁₈H₁₅NO + H₂O (1-Naphthylamine) + (Phenylacetic Acid) → (N-(1-Naphthyl)-2-phenylacetamide) + (Water)

In this direct amidation, the only byproduct is water, making it a highly atom-economical route. The atom economy can be calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (261.33 / (143.19 + 136.15)) x 100 = (261.33 / 279.34) x 100 ≈ 93.5%

This high percentage indicates that the reaction is very efficient in incorporating reactant atoms into the final product.

Therefore, designing synthesis routes that favor direct, catalytic amidation is a key strategy for maximizing atom economy and minimizing waste in the production of N-(1-Naphthyl)-2-phenylacetamide.

Energy Efficiency Considerations in Reaction Design

The sixth principle of green chemistry encourages minimizing the energy requirements of chemical processes, recognizing their environmental and economic impacts. researchgate.net Synthetic methods should ideally be conducted at ambient temperature and pressure.

Several strategies can be employed to improve the energy efficiency of the synthesis of N-(1-Naphthyl)-2-phenylacetamide:

Catalysis: As discussed previously, catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.

Alternative Energy Sources: Instead of conventional heating, which can be inefficient, alternative energy sources can be used.

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can also enhance reaction rates and yields under milder conditions. rsc.org

Continuous Flow Chemistry: Continuous flow reactors offer better heat and mass transfer compared to batch reactors. This allows for more precise temperature control, reduces reaction times, and can lead to higher yields and purity, ultimately improving energy efficiency. researchgate.net

By carefully selecting catalysts and reaction conditions, the energy footprint for the synthesis of N-(1-Naphthyl)-2-phenylacetamide can be substantially reduced.

Utilization of Renewable Feedstocks and Biorenewable Routes (if applicable)

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. researchgate.net The traditional synthesis of N-(1-Naphthyl)-2-phenylacetamide relies on petrochemical feedstocks.

Phenylacetic acid: Can be derived from toluene, a petroleum product.

1-Naphthylamine: Is produced from naphthalene (B1677914), which is primarily obtained from coal tar or petroleum.

Developing routes from renewable resources is a key goal for long-term sustainability.

Renewable Phenylacetic Acid: Biocatalytic routes have been developed to produce phenylacetic acid (PAA) from L-phenylalanine, which can be sourced from fermentation processes. researchgate.net

Renewable Naphthalene: While challenging, research is ongoing into producing aromatic compounds, including naphthalene, from biomass sources like lignin. nrel.gov Lignin is a complex polymer found in wood and is a major component of biorefinery waste streams.

Biocatalytic Routes: As mentioned earlier, the use of whole-cell biocatalysts or isolated enzymes can be considered a biorenewable route. rsc.org For instance, if the starting amines and acyl donors can be sourced from renewable feedstocks, the entire process moves towards a more sustainable, bio-based synthesis. While direct biosynthesis of N-(1-Naphthyl)-2-phenylacetamide has not been specifically reported, the successful synthesis of other N-phenylacetamides using biocatalysis indicates the potential of this approach. rsc.org

The transition to a bio-based economy for chemical manufacturing is still in its early stages, but it holds significant promise for the sustainable production of compounds like N-(1-Naphthyl)-2-phenylacetamide in the future. rsc.org

Future Research Directions and Emerging Paradigms for N 1 Naphthyl 2 Phenylacetamide Research

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. researchgate.net For N-(1-Naphthyl)-2-phenylacetamide, these computational tools offer unprecedented opportunities to accelerate discovery and optimize molecular characteristics for specific functions.

For N-(1-Naphthyl)-2-phenylacetamide and its derivatives, AI can be employed to:

Identify Novel Pathways: Discover alternative synthetic routes that may offer higher yields, use more sustainable reagents, or reduce the number of reaction steps.

Optimize Reaction Conditions: Predict optimal temperatures, catalysts, and solvents for known transformations, minimizing byproduct formation.

Assess Synthetic Accessibility: Rank potential new derivatives based on the cost and availability of starting materials and the complexity of the proposed synthesis. biopharmatrend.com

The integration of these tools can significantly shorten the development cycle for new analogues of N-(1-Naphthyl)-2-phenylacetamide tailored for specific applications.

Table 1: Comparison of Traditional vs. AI-Driven Synthetic Design

Feature Traditional Approach AI-Driven Approach
Route Design Based on established chemical literature and expert intuition. Algorithmic generation of multiple potential routes based on vast reaction databases. nih.govbiopharmatrend.com
Optimization Iterative and experimental, often time-consuming. Predictive models suggest optimal conditions before lab work begins.
Innovation Generally confined to known reaction types. Can propose novel and unconventional transformations.

While biological activity has been a focus, the non-biological properties of N-(1-Naphthyl)-2-phenylacetamide are crucial for its application in materials science. Machine learning (ML) models, including Quantitative Structure-Property Relationship (QSPR) models, can predict these characteristics without the need for extensive experimental work.

Future research can leverage ML to predict a range of properties for N-(1-Naphthyl)-2-phenylacetamide and its hypothetical derivatives. By training algorithms on datasets of related N-arylacetamides and naphthalene-containing compounds, it is possible to forecast:

Physicochemical Properties: Solubility in various solvents, melting point, and thermal stability.

Photophysical Characteristics: Absorption and emission spectra, quantum yield, and potential for fluorescence or phosphorescence.

Material Performance: Mechanical properties, charge transport capabilities, and refractive index when incorporated into a polymer matrix.

This predictive capability allows for the in silico screening of numerous potential structures, prioritizing the synthesis of only the most promising candidates for advanced material applications.

Exploration in Advanced Functional Materials and Technologies

The unique structural features of N-(1-Naphthyl)-2-phenylacetamide, particularly the bulky, aromatic naphthyl and phenyl groups, make it an attractive building block for advanced functional materials.

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like light, temperature, or pH. rsc.orgnih.gov Research into incorporating the N-(1-Naphthyl)-2-phenylacetamide moiety into polymer backbones could lead to novel smart materials. The naphthalene (B1677914) group is known for its distinct photoluminescent properties, which can be sensitive to its local environment. sciltp.com

Potential research avenues include:

Photo-switchable Materials: Creating polymers where the conformation or aggregation state of the pendant N-(1-Naphthyl)-2-phenylacetamide groups can be altered with specific wavelengths of light, leading to changes in fluorescence or color.

Thermo-responsive Systems: Designing materials where temperature changes induce a phase transition that affects the interaction between the naphthalene moieties, thereby modulating the material's optical or mechanical properties. sciltp.com

Chemosensors: Developing materials where the fluorescence of the naphthyl group is quenched or enhanced upon binding to specific analytes, creating a sensory response.

The electronic properties of aromatic systems like naphthalene are valuable in the field of optoelectronics. Naphthalene-based compounds have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The N-(1-Naphthyl)-2-phenylacetamide structure could be explored as a component in such technologies.

Future studies could focus on:

Hole-Transporting Layers: Evaluating the potential of N-(1-Naphthyl)-2-phenylacetamide derivatives as hole-transporting materials in OLEDs, leveraging the electron-rich nature of the aromatic rings. researchgate.net

Organic Scintillators: Investigating its ability to emit light upon exposure to ionizing radiation, a key property for radiation detection.

Dielectric Materials: Assessing its properties as a component in organic field-effect transistors (OFETs) or as a dielectric layer in capacitors.

Table 2: Potential Optoelectronic Roles for N-(1-Naphthyl)-2-phenylacetamide Derivatives

Application Function Key Property to Investigate
OLEDs Hole-Transporting Material Charge carrier mobility, HOMO/LUMO energy levels. researchgate.net
Organic Photovoltaics Donor or Acceptor Material Light absorption spectrum, electronic bandgap.
Chemosensors Active Sensing Element Changes in fluorescence upon analyte binding.

| OFETs | Dielectric or Semiconductor Layer | Dielectric constant, charge mobility. |

Advancements in In Situ Spectroscopic Monitoring of Reactions

Understanding and controlling the synthesis of N-(1-Naphthyl)-2-phenylacetamide is critical for ensuring purity, optimizing yield, and achieving desired crystalline forms (polymorphs). The use of in situ spectroscopic techniques provides a window into the reaction as it happens, enabling real-time monitoring and control.

Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose. mdpi.comresearchgate.net These methods are non-destructive and can provide detailed information on molecular vibrations, allowing researchers to track the consumption of reactants and the formation of products and intermediates in real-time. mdpi.com

Future research in this area should focus on:

Reaction Kinetics and Mechanism: Using in situ spectroscopy to gather high-resolution data on reaction rates, identify transient intermediates, and elucidate the reaction mechanism.

Crystallization and Polymorph Control: Monitoring the crystallization process to understand how factors like solvent, temperature, and cooling rate influence the resulting crystal structure. This is crucial as different polymorphs can have vastly different physical properties. mdpi.com

By applying these advanced analytical methods, a much deeper understanding of the synthesis of N-(1-Naphthyl)-2-phenylacetamide can be achieved, leading to more robust and controlled manufacturing processes.

Sustainable and Scalable Industrial Production Methods

The pursuit of sustainable and scalable industrial production methods for N-(1-Naphthyl)-2-phenylacetamide is crucial for minimizing environmental impact and ensuring economic viability. Future research is anticipated to move beyond traditional batch synthesis, which often involves stoichiometric activating agents and harsh conditions, towards greener and more efficient manufacturing paradigms. Key areas of development include catalytic direct amidation, the implementation of flow chemistry, and biocatalytic routes.

Catalytic Direct Amidation: A significant advancement would be the development of robust catalysts for the direct condensation of phenylacetic acid and 1-naphthylamine (B1663977). This approach circumvents the need for pre-activation of the carboxylic acid (e.g., to an acid chloride), thus improving atom economy and reducing waste streams. Heterogeneous catalysts, such as those based on structured silica, offer advantages in terms of reusability and ease of separation from the product mixture researchgate.net. Research could focus on designing catalysts with optimized surface properties to facilitate the dehydration reaction under milder conditions, potentially using microwave irradiation to accelerate the process researchgate.net.

Flow Chemistry: Continuous flow manufacturing presents a promising avenue for the scalable and safe production of N-(1-Naphthyl)-2-phenylacetamide. Flow reactors offer superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures with greater control, which can significantly reduce reaction times researchgate.net. This methodology is particularly advantageous for managing exothermic reactions and for integrating synthesis and purification steps into a continuous process researchgate.netacs.org. The synthesis of related N-phenylacetamides from esters and amines has been successfully demonstrated under flow conditions, suggesting the feasibility of adapting this technology for the target molecule researchgate.net.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to amide synthesis. Whole-cell biocatalysts, such as Candida parapsilosis, have been shown to mediate the N-acylation of aromatic amines rsc.org. Future work could explore the screening of novel enzymes or the engineering of existing ones to efficiently catalyze the formation of N-(1-Naphthyl)-2-phenylacetamide from its precursors under mild, aqueous conditions. This approach would significantly reduce the reliance on organic solvents and hazardous reagents rsc.org.

A comparative overview of potential sustainable production methods is presented in the table below.

MethodPotential AdvantagesKey Research Challenges
Catalytic Direct Amidation High atom economy, reduced waste, catalyst reusability.Catalyst deactivation, requirement for high temperatures, water removal.
Flow Chemistry Enhanced safety and control, rapid reaction optimization, ease of scalability, integration of steps. researchgate.netresearchgate.netPotential for reactor fouling, requirement for specialized equipment.
Biocatalysis High selectivity, mild reaction conditions (aqueous media, ambient temperature), biodegradable catalysts. rsc.orgEnzyme stability and cost, substrate scope limitations, lower reaction rates.

By focusing on these green chemistry principles, the industrial production of N-(1-Naphthyl)-2-phenylacetamide can be transformed into a more sustainable and efficient process.

Identification of Unexplored Reactivity and Catalytic Potential

While N-(1-Naphthyl)-2-phenylacetamide is primarily recognized as a chemical intermediate, its molecular structure holds potential for unexplored reactivity and novel catalytic applications. Future research should aim to unlock this potential by investigating the molecule not just as a static endpoint, but as a versatile platform for further chemical transformations and as a potential ligand in catalysis.

Unexplored Reactivity: The phenyl and naphthyl rings of the molecule are prime targets for late-stage functionalization. Techniques such as iridium-catalyzed C-H functionalization, which has been applied to N-phenylacetamide, could be explored to introduce new substituents onto the aromatic rings lookchem.com. This would open pathways to a diverse library of derivatives with potentially novel biological or material properties. Furthermore, the reactivity of the amide bond itself, beyond simple hydrolysis, is an area ripe for investigation. For instance, alkylation reactions at the nitrogen or oxygen atoms of the amide group, as demonstrated with related N-substituted 2-phenylacetamides, could yield new classes of compounds researchgate.netresearchgate.net.

Catalytic Potential: The amide moiety, with its nitrogen and oxygen atoms, possesses coordination capabilities that could be exploited in catalysis researchgate.net. N-(1-Naphthyl)-2-phenylacetamide could be investigated as a bidentate ligand for transition metals. The combination of the "hard" oxygen and "softer" nitrogen or even the π-system of the naphthyl ring could stabilize metal centers in various oxidation states, leading to novel catalytic activities. The development of chiral versions of this ligand could also be explored for applications in asymmetric catalysis, a field where bidentate N-heterocyclic carbene ligands have shown significant promise nih.govsemanticscholar.org.

Potential areas for exploring the catalytic applications of N-(1-Naphthyl)-2-phenylacetamide-metal complexes are outlined below.

Potential Catalytic ApplicationRationale
Cross-Coupling Reactions The amide ligand could stabilize palladium or nickel catalysts, potentially influencing selectivity and activity in reactions like Suzuki or Buchwald-Hartwig coupling.
Transfer Hydrogenation Ruthenium or iridium complexes with amide-based ligands could be screened for their efficacy in the transfer hydrogenation of ketones and imines, a key transformation in organic synthesis nih.gov.
C-H Activation/Functionalization The ligand could participate in directing or facilitating the activation of C-H bonds in substrates, leading to more efficient and selective functionalization reactions.

By systematically investigating these avenues, the chemical utility of N-(1-Naphthyl)-2-phenylacetamide can be expanded far beyond its current applications, paving the way for new discoveries in synthesis and catalysis.

Q & A

Basic: What are the common synthetic routes for preparing Acetamide, N-(1-naphthyl)-2-phenyl-?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 1-naphthylamine with phenylacetic acid derivatives. Key steps include:

  • Acylation : Reacting 1-naphthylamine with chloroacetyl chloride in anhydrous conditions to form the acetamide backbone.
  • Coupling Reactions : Introducing the phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, using palladium catalysts and aryl halides .
  • Purification : Column chromatography or recrystallization in ethanol to isolate the pure product.
    Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields, as noted in studies on structurally related acetamides .

Basic: How is the structural integrity of Acetamide, N-(1-naphthyl)-2-phenyl- confirmed in synthesized batches?

Methodological Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm the presence of naphthyl protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (1650–1680 cm1^{-1}) and N-H (3300 cm1^{-1}) bonds .

Advanced: How can researchers optimize reaction yields for Acetamide, N-(1-naphthyl)-2-phenyl- derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency by stabilizing intermediates .
  • Catalyst Screening : Palladium/copper systems for cross-coupling, with ligand choice (e.g., XPhos) improving regioselectivity .
  • Kinetic Studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps. For example, slow aryl halide activation may necessitate higher temperatures (80–100°C) .

Advanced: What strategies address contradictions in reported biological activities of this compound?

Methodological Answer:
Resolving discrepancies involves:

  • Purity Assessment : Quantify impurities (e.g., residual solvents, byproducts) via HPLC or GC-MS, as contaminants can skew bioactivity results .
  • Standardized Assays : Use established protocols (e.g., MIC for antimicrobial activity) to ensure reproducibility across labs .
  • Structure-Activity Comparison : Benchmark against analogs (e.g., N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide) to isolate functional group contributions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:
SAR workflows include:

  • Functional Group Modification : Synthesize derivatives with halogen substitutions (e.g., Cl, F) or methyl groups on the phenyl ring to assess electronic effects .
  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC50_{50} values to parent compound .
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina, validated by mutagenesis data .

Basic: What spectroscopic methods are essential for characterizing this compound’s stability under varying conditions?

Methodological Answer:
Stability studies utilize:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for thermal stability) .
  • UV-Vis Spectroscopy : Monitor photodegradation under UV light (λ = 254 nm) in different solvents .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks influencing shelf-life .

Advanced: What are the challenges in computational modeling of this compound’s interactions with biological targets?

Methodological Answer:
Key challenges and solutions:

  • Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve docking accuracy compared to implicit methods .
  • Force Field Limitations : Use OPLS-AA or CHARMM36 parameters for amide bond dynamics .
  • Validation : Cross-check docking poses with experimental data (e.g., crystallized protein-ligand complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.